2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
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Overview
Description
2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the amine intermediate: The starting material, 3-(trifluoromethyl)aniline, is reacted with 2,2,2-trichloroacetaldehyde under acidic conditions to form the corresponding imine.
Reduction of the imine: The imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the amine intermediate.
Acylation: The amine intermediate is acylated with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the hazardous nature of the halogenated intermediates and products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-{[3-(4-chlorophenyl)thioureido]ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{[3-(3-chlorophenyl)thioureido]ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-{[3-phenylthioureido]ethyl)benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H14Cl3F3N2O |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C17H14Cl3F3N2O/c1-10-5-2-3-8-13(10)14(26)25-15(16(18,19)20)24-12-7-4-6-11(9-12)17(21,22)23/h2-9,15,24H,1H3,(H,25,26) |
InChI Key |
VAOILYDUTWKLMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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